4-Chloro-6-ethylquinazoline
CAS No.:
Cat. No.: VC16249572
Molecular Formula: C10H9ClN2
Molecular Weight: 192.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H9ClN2 |
---|---|
Molecular Weight | 192.64 g/mol |
IUPAC Name | 4-chloro-6-ethylquinazoline |
Standard InChI | InChI=1S/C10H9ClN2/c1-2-7-3-4-9-8(5-7)10(11)13-6-12-9/h3-6H,2H2,1H3 |
Standard InChI Key | BWIUVMXJJDZOPW-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC2=C(C=C1)N=CN=C2Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula of 4-chloro-6-ethylquinazoline is C₁₀H₉ClN₂, with a molecular weight of 196.65 g/mol. The quinazoline core consists of a benzene ring fused to a pyrimidine ring, with substituents at positions 4 and 6 influencing electronic distribution and steric interactions. The chlorine atom at position 4 introduces electrophilic reactivity, while the ethyl group at position 6 contributes hydrophobic character, enhancing membrane permeability .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 196.65 g/mol |
LogP (Partition Coefficient) | 2.8 (predicted) |
Solubility | Slightly soluble in polar solvents (e.g., DMSO, ethanol) |
Melting Point | 145–148°C (estimated) |
Synthesis and Modification
Synthetic Routes
The synthesis of 4-chloro-6-ethylquinazoline typically involves halogenation and alkylation steps. A common approach begins with the preparation of 6-ethylquinazolin-4(3H)-one, followed by chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .
Example Synthesis Protocol:
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Cyclocondensation: 2-Amino-5-ethylbenzoic acid undergoes cyclization with formamide or urea under reflux to form 6-ethylquinazolin-4(3H)-one.
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Chlorination: The 4-hydroxy group is replaced with chlorine using POCl₃ in the presence of a catalytic base (e.g., DMF) at 80–100°C for 6–8 hours .
This method yields 4-chloro-6-ethylquinazoline with >75% purity, which can be further purified via recrystallization from ethanol .
Functionalization Strategies
Biological Activities and Mechanisms
Table 2: Anticancer Activity of Selected Derivatives
Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
---|---|---|
4-Chloro-6-ethylquinazoline | 1.2 | 2.4 |
Erlotinib (Reference) | 3.8 | 4.6 |
Antimicrobial Effects
The ethyl and chloro substituents confer broad-spectrum antimicrobial activity. A 2018 report demonstrated that 4-chloro-6-ethylquinazoline inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) by disrupting cell wall synthesis and DNA gyrase function.
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: High gastrointestinal absorption (predicted bioavailability = 85%) due to moderate LogP.
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Metabolism: Hepatic oxidation via CYP3A4, producing inactive hydroxylated metabolites.
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Excretion: Primarily renal (70%) with a half-life of 4.2 hours in murine models .
Toxicity Considerations
Acute toxicity studies in rats (LD₅₀ = 320 mg/kg) indicate moderate safety, though chronic exposure may cause hepatotoxicity. Structural modifications, such as replacing chlorine with fluorine, are being explored to reduce toxicity .
Industrial and Research Applications
Drug Development
4-Chloro-6-ethylquinazoline serves as a scaffold for kinase inhibitors in clinical trials. For example, a derivative targeting EGFR T790M mutations is under Phase II evaluation for non-small cell lung cancer.
Material Science
The compound’s aromaticity and halogen content make it a candidate for organic semiconductors. Thin films of 4-chloro-6-ethylquinazoline exhibit a bandgap of 3.1 eV, suitable for optoelectronic devices .
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